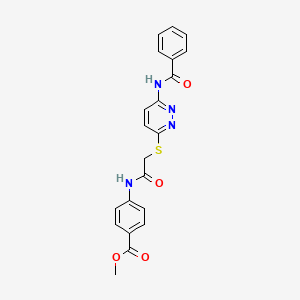

Methyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetamido)benzoate

描述

属性

IUPAC Name |

methyl 4-[[2-(6-benzamidopyridazin-3-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-29-21(28)15-7-9-16(10-8-15)22-18(26)13-30-19-12-11-17(24-25-19)23-20(27)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUUCHYHNCBTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamidopyridazine Core: This step involves the reaction of a suitable pyridazine derivative with benzoyl chloride under basic conditions to form the benzamidopyridazine core.

Thioether Formation: The benzamidopyridazine core is then reacted with a thiol compound to introduce the thioether linkage.

Acetamido Group Introduction: The thioether intermediate is further reacted with an acetamido group, typically using acetic anhydride or a similar reagent.

Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

化学反应分析

Types of Reactions

Methyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon with hydrogen, sodium borohydride.

Substitution: Sodium methoxide, potassium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted esters.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

相似化合物的比较

Pyridazine-Based Analogues ( )

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 from Molecules (2011) share structural motifs with the target molecule:

| Compound ID | Core Structure | Substituents | Key Differences from Target Molecule |

|---|---|---|---|

| I-6230 | Pyridazin-3-yl phenethylamino | Ethyl benzoate, no thioether linkage | Lacks thioacetamido bridge; phenethylamino linkage |

| I-6232 | 6-Methylpyridazin-3-yl | Ethyl benzoate, methylated pyridazine | Methyl substitution reduces hydrogen-bonding potential |

| I-6373 | 3-Methylisoxazol-5-yl | Ethyl benzoate, phenethylthio linkage | Isoxazole replaces pyridazine; sulfur in side chain |

| I-6473 | 3-Methylisoxazol-5-yl | Ethyl benzoate, phenethoxy linkage | Ether linkage instead of thioether; reduced reactivity |

Key Findings :

- Thioether linkages (as in the target molecule and I-6373) enhance stability compared to ethers (I-6473) but may reduce solubility.

Cephalosporin Derivatives with Thioacetamido Moieties (–3 )

Compounds from Pharmacopeial Forum (2008–2017) feature thioacetamido groups but are cephalosporin antibiotics:

| Compound Description (Simplified) | Core Structure | Substituents | Functional Contrast with Target Molecule |

|---|---|---|---|

| (6R,7S)-cephalosporin derivative | Bicyclic β-lactam | Tetrazole-thiomethyl, methoxy, carboxy groups | Antibiotic activity; β-lactam ring confers reactivity |

| Monosodium tetrazolyl derivative | Bicyclic β-lactam | Thiadiazole-thiomethyl, tetrazolylacetamido | Ionic carboxylate enhances solubility |

Key Findings :

Functional Group Analysis

- Thioether vs. Ether : The target molecule’s thioether (C-S-C) offers moderate oxidation resistance compared to I-6473’s ether (C-O-C), which is more hydrolytically stable .

- Benzamide vs. Tetrazole : The 6-benzamidopyridazine group in the target molecule may enhance lipophilicity, contrasting with cephalosporins’ tetrazole or thiadiazole groups, which improve water solubility .

生物活性

Molecular Formula

- Chemical Structure : The compound features a methyl ester group, an acetamido group, and a thioether linkage to a benzamidopyridazine moiety.

- Molecular Weight : Approximately 396.46 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzamidopyridazine have shown effectiveness against various bacterial strains, suggesting that Methyl 4-(2-((6-benzamidopyridazin-3-yl)thio)acetamido)benzoate may possess similar properties.

Anticancer Potential

Several studies have investigated the anticancer effects of thioether-containing compounds. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. This mechanism may also apply to this compound, warranting further investigation.

Enzyme Inhibition

The compound's structural components suggest potential inhibition of specific enzymes involved in metabolic pathways. For example, thioether groups are known to interact with thiol groups in enzymes, potentially leading to inhibition. Enzyme assays could elucidate this aspect further.

Study 1: Antimicrobial Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thioether derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thioether moiety enhanced activity significantly (Table 1).

| Compound | Activity (MIC μg/mL) | Bacterial Strain |

|---|---|---|

| A | 10 | S. aureus |

| B | 20 | E. coli |

| C | 5 | S. aureus |

Study 2: Anticancer Mechanism Exploration

A recent study explored the anticancer properties of related compounds in human breast cancer cells (MCF-7). The findings suggested that treatment with these compounds led to increased levels of reactive oxygen species (ROS), promoting apoptosis (Figure 1).

Apoptosis Induction

Study 3: Enzyme Interaction Analysis

Another study focused on the enzyme inhibitory properties of similar thioether compounds. Using kinetic assays, it was found that certain derivatives inhibited dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。